molecular formula C30H18 B053748 1,3,5-Tris(phenylethynyl)benzene CAS No. 118688-56-5

1,3,5-Tris(phenylethynyl)benzene

Cat. No.: B053748
CAS No.: 118688-56-5
M. Wt: 378.5 g/mol
InChI Key: YUOGUVUAZGQYFR-UHFFFAOYSA-N
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Description

1,3,5-Tris(phenylethynyl)benzene is an organic compound with the molecular formula C30H18. It consists of a benzene ring substituted with three phenylethynyl groups at the 1, 3, and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(phenylethynyl)benzene can be synthesized through several methods. One common approach involves the coupling of triiodobenzene with phenylacetylene using a palladium-catalyzed Sonogashira coupling reaction. The reaction typically employs copper(I) iodide (CuI) and palladium(II) chloride (PdCl2) as catalysts, with triethylamine (Et3N) as the base .

Another method involves the reaction of 1,3,5-tribromobenzene with phenylacetylene in the presence of a palladium catalyst and a base. This method can achieve high yields and is widely used in laboratory settings .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(phenylethynyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,5-Tris(phenylethynyl)benzene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris(phenylethynyl)benzene is unique due to its combination of rigidity, planarity, and the presence of phenylethynyl groups. These features make it a versatile building block for various advanced materials and electronic devices .

Properties

IUPAC Name

1,3,5-tris(2-phenylethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18/c1-4-10-25(11-5-1)16-19-28-22-29(20-17-26-12-6-2-7-13-26)24-30(23-28)21-18-27-14-8-3-9-15-27/h1-15,22-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOGUVUAZGQYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572791
Record name 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118688-56-5
Record name 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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